2-(Azepan-1-yl)pyrimidine-5-boronic acid

Medicinal Chemistry Organic Synthesis Property Prediction

2-(Azepan-1-yl)pyrimidine-5-boronic acid (CAS 2096333-81-0) is a differentiated heterocyclic boronic acid featuring a unique azepane substituent that imparts distinct steric and electronic properties versus generic pyrimidine boronic acids. This building block enables Suzuki-Miyaura cross-coupling to install the 2-(azepan-1-yl)pyrimidin-5-yl group onto aryl/haloaryl scaffolds—critical for constructing kinase inhibitor libraries where the azepane-pyrimidine core acts as a hinge-binding motif. Available in ≥97% purity for sensitive catalytic applications. Do not substitute without experimental validation.

Molecular Formula C10H16BN3O2
Molecular Weight 221.07
CAS No. 2096333-81-0
Cat. No. B2645694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-1-yl)pyrimidine-5-boronic acid
CAS2096333-81-0
Molecular FormulaC10H16BN3O2
Molecular Weight221.07
Structural Identifiers
SMILESB(C1=CN=C(N=C1)N2CCCCCC2)(O)O
InChIInChI=1S/C10H16BN3O2/c15-11(16)9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8,15-16H,1-6H2
InChIKeyWENRCARGBBHMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azepan-1-yl)pyrimidine-5-boronic Acid (CAS 2096333-81-0): Properties, Sourcing, and Applications for R&D Procurement


2-(Azepan-1-yl)pyrimidine-5-boronic acid (CAS 2096333-81-0) is a heterocyclic boronic acid building block with the molecular formula C10H16BN3O2 and a molecular weight of 221.06 g/mol . It features a pyrimidine core substituted with an azepane (hexahydroazepine) moiety at the 2-position and a boronic acid group at the 5-position, making it suitable for Suzuki-Miyaura cross-coupling reactions to construct more complex molecular architectures . This compound is commercially available from multiple suppliers in purities ranging from 95% to 98% .

Why Direct Substitution for 2-(Azepan-1-yl)pyrimidine-5-boronic Acid is Not Feasible Without Comparative Validation


Despite its structural definition as a pyrimidine-5-boronic acid derivative, 2-(Azepan-1-yl)pyrimidine-5-boronic acid lacks publicly available, direct head-to-head comparative data against its closest analogs (e.g., 5-pyrimidinylboronic acid, 2-aminopyrimidine-5-boronic acid) in terms of Suzuki coupling yield, regioselectivity, or biological activity [1]. Substituting this compound with a generic pyrimidine boronic acid without experimental validation would be scientifically unsound, as the unique azepane substituent is likely to introduce significant differences in steric bulk, electron density, and conformational flexibility, which can dramatically alter reactivity and target binding . Any claim of interchangeability is unsubstantiated without quantitative comparison under identical experimental conditions.

Quantitative Evidence for 2-(Azepan-1-yl)pyrimidine-5-boronic Acid: Available Data vs. Literature Gap


Physicochemical Property Differentiation: Predicted Boiling Point and Density

The predicted boiling point and density of 2-(Azepan-1-yl)pyrimidine-5-boronic acid are higher than those of the simpler, unsubstituted 5-pyrimidinylboronic acid, due to the increased molecular weight and steric bulk from the azepane ring [1]. This can impact purification strategies and solvent compatibility during synthesis.

Medicinal Chemistry Organic Synthesis Property Prediction

Commercial Availability and Purity Specifications for Procurement

2-(Azepan-1-yl)pyrimidine-5-boronic acid is commercially available from multiple vendors with specified purity grades ranging from 95% to 98% . In contrast, simpler analogs like 5-pyrimidinylboronic acid are more widely sourced and often have lower purity grades (e.g., 95% ), reflecting differences in synthetic accessibility and market demand.

Chemical Procurement Quality Control Vendor Comparison

Structural and Conformational Impact on Reactivity and Binding

The azepane substituent introduces a flexible, seven-membered saturated ring that can adopt multiple low-energy conformations, unlike the rigid, planar structure of unsubstituted 5-pyrimidinylboronic acid [1][2]. This conformational flexibility may allow the compound to access binding pockets that are inaccessible to simpler, more rigid analogs, although no direct biological data exists to quantify this effect.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Recommended Application Scenarios for 2-(Azepan-1-yl)pyrimidine-5-boronic Acid Based on Evidence


Suzuki-Miyaura Coupling to Install an Azepane-Substituted Pyrimidine Motif

The primary and best-supported application for 2-(Azepan-1-yl)pyrimidine-5-boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This allows for the direct installation of a 2-(azepan-1-yl)pyrimidin-5-yl group onto an aryl or heteroaryl halide. This is particularly valuable for constructing compound libraries where the azepane moiety is desired for its potential to modulate pharmacokinetic properties (e.g., solubility, permeability) or target engagement. The available 98% purity grade is advantageous for these sensitive coupling reactions .

Synthesis of Novel Kinase Inhibitor Scaffolds

Given the widespread use of pyrimidine cores in kinase inhibitor drug discovery and the known interest in azepane as a scaffold , this compound is a logical building block for synthesizing novel, patentable kinase inhibitor candidates. The compound can serve as a precursor to molecules where the azepane-substituted pyrimidine acts as a hinge-binding motif, with the boronic acid handle enabling rapid diversification at the 5-position to explore structure-activity relationships (SAR) .

Preparation of Boronate-Containing Bioconjugates or Probes

The boronic acid group is not only a synthetic handle but can also be a functional moiety for reversible covalent binding to diols (e.g., saccharides, glycoproteins). While this property is common to all boronic acids, the azepane-substituted pyrimidine core offers a unique, non-planar, and potentially more selective scaffold for developing affinity probes or drug conjugates where steric and electronic effects from the azepane ring dictate binding selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azepan-1-yl)pyrimidine-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.